2,2'-Methylenebis(4,6-dibromophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(4,6-dibromophenol) is an organic compound with the molecular formula C13H8Br4O2. It is a brominated phenol derivative, known for its flame-retardant properties. This compound is used in various industrial applications due to its ability to inhibit combustion.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Methylenebis(4,6-dibromophenol) can be synthesized through the bromination of 2,2’-methylenebis(phenol). The reaction typically involves the use of bromine in an acetic acid medium. The process is carried out at room temperature, and the reaction time is approximately 2 hours .
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(4,6-dibromophenol) involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The bromination reaction is carefully controlled to prevent over-bromination and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(4,6-dibromophenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,2’-Methylenebis(4,6-dibromophenol) has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics
Mechanism of Action
The flame-retardant properties of 2,2’-Methylenebis(4,6-dibromophenol) are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound also forms a char layer on the material’s surface, which acts as a barrier to heat and oxygen.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2,6-dibromophenol): Similar in structure but with different bromination patterns.
2,4,6-Tribromophenol: Another brominated phenol with flame-retardant properties.
Uniqueness
2,2’-Methylenebis(4,6-dibromophenol) is unique due to its specific bromination pattern, which provides a balance between flame retardancy and material compatibility. Its structure allows for effective flame inhibition while maintaining the integrity of the material it is used in .
Properties
CAS No. |
57863-93-1 |
---|---|
Molecular Formula |
C13H8Br4O2 |
Molecular Weight |
515.8 g/mol |
IUPAC Name |
2,4-dibromo-6-[(3,5-dibromo-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H8Br4O2/c14-8-2-6(12(18)10(16)4-8)1-7-3-9(15)5-11(17)13(7)19/h2-5,18-19H,1H2 |
InChI Key |
FHTRYIHBMTYTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.